3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The exact mass of the compound this compound is 428.1527652 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O/c1-13-14(2)26-29(15(13)3)20-7-6-19(24-25-20)27-8-10-28(11-9-27)21(30)17-5-4-16(23)12-18(17)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZBXPNXDALAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a novel organic molecule with a complex structure that suggests significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine core substituted with a piperazine moiety and a trimethyl-pyrazole unit. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 377.8 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have demonstrated efficacy as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Enzyme Inhibition Studies
Research has shown that derivatives of piperazine and pyridazine can effectively inhibit MAO-A and MAO-B enzymes. For instance, compounds structurally related to our target compound have been found to exhibit selective inhibition of MAO-B with IC50 values in the low micromolar range. This inhibition is reversible and competitive, making these compounds potential candidates for treating neurodegenerative disorders such as Alzheimer’s disease .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 | Most potent inhibitor |
| T3 | MAO-B | 0.039 | 107.4 | Reversible inhibitor |
| T3 | MAO-A | 1.57 | - | Less selective compared to MAO-B |
| T6 | Cytotoxicity | 120.6 | - | Low toxicity in fibroblast cells |
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar piperazine derivatives, researchers found that these compounds significantly reduced oxidative stress markers in neuronal cell lines. The mechanism was linked to the inhibition of MAO-B, which prevents the breakdown of neuroprotective neurotransmitters .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that administration of these compounds led to increased levels of serotonin and norepinephrine in the brain, correlating with improved behavioral outcomes in depression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
